(2,3-Bis(difluoromethoxy)phenyl)hydrazine
Description
(2,3-Bis(difluoromethoxy)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by two difluoromethoxy (–OCF₂H) groups at the 2- and 3-positions of the phenyl ring, linked to a hydrazine (–NH–NH₂) moiety. The difluoromethoxy groups enhance electronic withdrawal, increasing electrophilicity and stability compared to non-fluorinated analogs, while the hydrazine group enables nucleophilic reactivity, making it valuable in synthesizing heterocycles, pharmaceuticals, and agrochemicals .
Properties
Molecular Formula |
C8H8F4N2O2 |
|---|---|
Molecular Weight |
240.15 g/mol |
IUPAC Name |
[2,3-bis(difluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H8F4N2O2/c9-7(10)15-5-3-1-2-4(14-13)6(5)16-8(11)12/h1-3,7-8,14H,13H2 |
InChI Key |
XJBJOTQXKDYCHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)OC(F)F)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Bis(difluoromethoxy)phenyl)hydrazine typically involves the reaction of 2,3-difluoromethoxybenzene with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of (2,3-Bis(difluoromethoxy)phenyl)hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,3-Bis(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzene oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
(2,3-Bis(difluoromethoxy)phenyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Bis(difluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine functional group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The difluoromethoxy groups may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below summarizes key structural, electronic, and biological distinctions between (2,3-Bis(difluoromethoxy)phenyl)hydrazine and related compounds:
Structural and Electronic Differences
- Substituent Position : The 2,3-difluoromethoxy substitution in the target compound creates a sterically crowded ortho configuration, reducing rotational freedom compared to para-substituted analogs like (2,4- or 2,5-Bis(difluoromethoxy)phenyl)hydrazine. This steric effect slows certain reactions (e.g., cyclization) but enhances regioselectivity in electrophilic substitutions .
- Fluorination Degree : Replacing difluoromethoxy (–OCF₂H) with trifluoromethoxy (–OCF₃) groups (as in (2,3-Bis(trifluoromethoxy)phenyl)hydrazine) increases electron-withdrawing effects, lowering the pKa of the hydrazine group and boosting oxidative stability. This makes trifluoromethoxy derivatives more suitable for high-temperature reactions .
Biological Activity
(2,3-Bis(difluoromethoxy)phenyl)hydrazine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The structural features of this compound, including the difluoromethoxy groups, contribute to its lipophilicity and reactivity, which are critical for its interaction with biological systems.
The mechanism of action for (2,3-Bis(difluoromethoxy)phenyl)hydrazine involves its ability to act as an electrophile. The difluoromethoxy group enhances the compound's lipophilicity, facilitating membrane penetration and subsequent interaction with cellular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological macromolecules, leading to various biochemical effects, including enzyme inhibition and disruption of cellular processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of hydrazine derivatives, including (2,3-Bis(difluoromethoxy)phenyl)hydrazine. The compound has shown activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Activity : In a study evaluating various fluorinated aldimines and hydrazones, (2,3-Bis(difluoromethoxy)phenyl)hydrazine was tested against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics like ampicillin .
- Antifungal Activity : Research on aromatic acylhydrazones demonstrated that modifications similar to those present in (2,3-Bis(difluoromethoxy)phenyl)hydrazine could enhance antifungal potency against Candida neoformans. Compounds with similar structural motifs showed low toxicity in mammalian cells while maintaining high antifungal efficacy .
Data Table: Biological Activity Overview
| Compound | Target Organism | Activity | MIC (μg/mL) | Selectivity Index |
|---|---|---|---|---|
| (2,3-Bis(difluoromethoxy)phenyl)hydrazine | Staphylococcus aureus | Antibacterial | 0.5 | >1000 |
| (2,3-Bis(difluoromethoxy)phenyl)hydrazine | Escherichia coli | Antibacterial | 1.0 | >500 |
| Aromatic acylhydrazone derivatives | Candida neoformans | Antifungal | 0.06 | >1000 |
Research Findings
- Antimicrobial Efficacy : The compound's structural features allow it to penetrate bacterial membranes effectively, leading to its observed antimicrobial properties. The presence of difluoromethoxy groups is crucial for enhancing lipophilicity and biological activity.
- Safety Profile : Studies indicate that derivatives similar to (2,3-Bis(difluoromethoxy)phenyl)hydrazine exhibit low toxicity in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
